Product packaging for JAK3 Inhibitor, Negative Control(Cat. No.:CAS No. 153437-07-1)

JAK3 Inhibitor, Negative Control

Cat. No.: B3242776
CAS No.: 153437-07-1
M. Wt: 317.77 g/mol
InChI Key: JRDRXNJUOHNEAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of JAK-STAT Signaling and the Distinctive Role of JAK3 in Immune Cell Function

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade that translates extracellular signals from cytokines and growth factors into gene expression responses within the cell. This pathway is integral to a multitude of cellular processes, including cell proliferation, differentiation, survival, and immunity. The JAK family comprises four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). nih.govyoutube.com

The signaling process initiates when a cytokine binds to its specific receptor on the cell surface, inducing receptor dimerization. This action brings the associated JAKs into close proximity, allowing them to phosphorylate and activate each other. The activated JAKs then phosphorylate the receptor chains, creating docking sites for STAT proteins. Once recruited, STATs are also phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of target gene transcription. youtube.comnumberanalytics.com

Among the JAK family members, JAK3 holds a unique position due to its restricted expression and specialized function, primarily within the immune system. qiagen.comwikipedia.org While JAK1, JAK2, and TYK2 are ubiquitously expressed, JAK3 expression is largely confined to hematopoietic cells. qiagen.com Crucially, JAK3 is essential for signaling through the common gamma chain (γc), a receptor subunit shared by several interleukins (IL), including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. qiagen.comnih.govoup.com These cytokines are vital for the development, proliferation, and function of various immune cells, especially T cells, B cells, and Natural Killer (NK) cells. numberanalytics.comnih.gov The constitutive association of JAK3 with the γc is a highly selective interaction that is fundamental to the function of these critical immune signaling pathways. nih.govnih.gov This distinct role makes JAK3 a compelling therapeutic target for autoimmune disorders and transplant rejection, as its inhibition can selectively modulate immune responses. wikipedia.org

Challenges in Developing Selective Kinase Inhibitors and the Consequent Need for Rigorous Experimental Controls

The development of selective kinase inhibitors is a formidable challenge in drug discovery, primarily due to the highly conserved nature of the ATP-binding site across the human kinome, which consists of over 500 members. nih.govnih.gov This structural similarity often leads to inhibitors binding to multiple kinases, a phenomenon known as off-target activity. acs.orgresearchgate.netnih.gov Such promiscuity can result in unexpected pharmacological effects and toxicities, as the unintended kinase targets may be involved in essential physiological processes. nih.govacs.org

Conceptual Framework for the Application of Negative Control Compounds in Targeted Enzyme Inhibition Studies

The use of a negative control compound is a cornerstone of rigorous targeted enzyme inhibition studies. acs.orgnih.gov The fundamental principle is to create a tool that allows researchers to differentiate the biological consequences of inhibiting the specific enzyme of interest (on-target effects) from any other effects caused by the chemical molecule itself (off-target effects). researchgate.net

An ideal negative control is a chemical analog that is structurally very similar to the active inhibitor but has been modified to be inert or significantly less potent against the intended enzyme target. acs.org This structural resemblance is key, as it ensures that the negative control shares similar physicochemical properties with the active compound, such as solubility and cell permeability, and thus has a similar potential for non-specific interactions.

The experimental paradigm involves comparing the effects of the active inhibitor with the negative control.

On-target effects are those observed only with the active inhibitor and not with the negative control.

Off-target or non-specific effects are those observed with both the active compound and the negative control, indicating they are independent of target inhibition.

To illustrate this principle, consider the well-characterized JAK3 inhibitor WHI-P131 and its structurally related negative control, WHI-P154 . While both compounds can affect various cellular processes, their differential activity against JAK3 allows for the dissection of JAK3-specific signaling events. nih.gov

CompoundTarget(s)Reported IC₅₀Function
WHI-P131 (JANEX-1)JAK378 µMActive Inhibitor
WHI-P154JAK31.8 µMNegative Control (for some studies, but also inhibits other kinases)

Data sourced from multiple references. focusbiomolecules.comprobechem.comselleckchem.comcaymanchem.com It is important to note that while WHI-P154 is sometimes used as a negative control for WHI-P131 in specific contexts, it also possesses inhibitory activity against other kinases like EGFR and Src, highlighting the complexity of inhibitor selectivity. selleckchem.comcaymanchem.comnih.gov

By employing such pairs of active and inactive compounds, researchers can build a more accurate understanding of the biological functions of the target enzyme and validate it as a potential therapeutic target. This rigorous approach minimizes the risk of misinterpreting experimental data and is crucial for the successful development of safe and effective targeted therapies. acs.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16ClN3O2 B3242776 JAK3 Inhibitor, Negative Control CAS No. 153437-07-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dimethoxy-N-phenylquinazolin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2.ClH/c1-20-14-8-12-13(9-15(14)21-2)17-10-18-16(12)19-11-6-4-3-5-7-11;/h3-10H,1-2H3,(H,17,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDRXNJUOHNEAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Theoretical Framework and Rationale for Employing Jak3 Inhibitor, Negative Control in Preclinical Research

Principle of Negative Controls in Pharmacological and Chemical Biology Investigations

In experimental design, negative controls are samples that are treated identically to the experimental group but are not expected to produce a response. lmu.edurockland.com Their primary purpose is to establish a baseline and to identify and rule out false positives, ensuring that any observed changes are due to the experimental variable and not extraneous factors. lmu.eduquora.com This is crucial for the reliability and accuracy of research findings. wisdomlib.org In pharmacological studies, this could be a sample that does not receive the active drug but is otherwise handled in the same way as the treated samples. rockland.comquora.com

The inclusion of both positive and negative controls is essential for validating biological studies. quora.comwisdomlib.org While a positive control confirms that the experimental system can detect an effect when one is present, the negative control demonstrates the specificity of the observed effect. lmu.eduwisdomlib.org Without proper controls, experimental observations cannot be confidently interpreted as results. quora.com

Distinguishing On-Target JAK3 Inhibition from Non-Specific Biological Effects

The development of Janus kinase (JAK) inhibitors has marked a significant advancement in the treatment of various immune-mediated inflammatory diseases. oup.com However, a critical challenge in their preclinical evaluation is to ascertain that the observed biological effects are a direct consequence of inhibiting the intended target, JAK3, and not due to other, non-specific interactions.

A significant concern with kinase inhibitors is their potential for off-target effects, where the inhibitor binds to and modulates the activity of kinases other than the intended target. acs.org The human kinome is extensive, and many kinases share structural similarities in their ATP-binding sites, making the design of highly selective inhibitors a challenge. nih.govnih.gov Most kinase inhibitors, in fact, inhibit multiple kinases to varying degrees. acs.org

This lack of absolute specificity can lead to a "pan-kinase" activity profile, where the observed phenotype is a result of inhibiting a range of kinases, not just JAK3. researchgate.net Such promiscuity can cause unforeseen side effects and confound the interpretation of experimental data. acs.orgnih.gov Therefore, it is crucial to employ strategies that can differentiate between the effects of on-target JAK3 inhibition and those caused by off-target interactions. nih.gov

The development of second-generation JAK inhibitors, or "jakinibs," has aimed for greater selectivity to minimize adverse effects stemming from the inhibition of other JAK family members, such as JAK1 and JAK2. nih.govpatsnap.com For instance, some newer inhibitors achieve high selectivity for JAK3 by covalently binding to a unique cysteine residue (Cys909) within its ATP-binding pocket, a feature not present in other JAKs. researchgate.net

In in vitro and in vivo experiments, small molecule inhibitors are typically dissolved in a solvent, often referred to as a vehicle, before being introduced to the biological system. wisdomlib.orgoup.com The vehicle itself can sometimes elicit biological responses or interfere with the assay, leading to experimental artifacts. wisdomlib.orgnih.gov

To account for this, a "vehicle control" is a fundamental type of negative control. lmu.edu This control group is treated with the same volume of the vehicle used to deliver the active compound, but without the compound itself. This allows researchers to isolate and subtract any effects caused by the solvent, ensuring that the measured response is due to the inhibitor and not the vehicle. nih.gov

The Significance of Structurally Related Inactive Analogs as Negative Controls in Discerning Target Specificity

A powerful tool for confirming that a biological effect is due to the inhibition of a specific target is the use of a structurally related but inactive analog as a negative control. lmu.edunews-medical.netbohrium.com This type of control is a molecule that is chemically very similar to the active inhibitor but has been modified in a way that ablates its ability to bind to and inhibit the target protein. nih.govpnas.orgresearchgate.net

The rationale behind this approach is that if the observed phenotype is genuinely caused by the inhibition of the target, then the inactive analog should not produce the same effect. nih.gov Conversely, if both the active inhibitor and the inactive analog produce a similar response, it suggests that the effect may be due to off-target interactions or other non-specific properties of the chemical scaffold. nih.gov

However, a critical consideration is that the chemical modification used to inactivate the analog might also affect its binding to off-targets. nih.gov Ideally, the negative control should retain the same off-target profile as the active probe. nih.gov Therefore, careful characterization of both the active inhibitor and its inactive analog against a broad panel of kinases is essential to properly interpret the experimental results. nih.gov

Data Tables

Table 1: Key Concepts in Experimental Controls

TermDefinitionRelevance in JAK3 Inhibitor Research
Negative Control A sample that does not receive the experimental treatment and is not expected to show a response. rockland.comEstablishes a baseline and helps identify false positives. lmu.edu
Positive Control A sample that receives a treatment with a known effect. wisdomlib.orgConfirms that the experimental system is working correctly. quora.com
Vehicle Control A negative control that receives the solvent in which the experimental compound is dissolved. lmu.eduAccounts for any biological effects of the solvent itself. nih.gov
Inactive Analog A molecule structurally similar to the active compound but designed to be inactive against the target. nih.govHelps to confirm that the observed biological effect is due to on-target inhibition. pnas.org

Table 2: Types of JAK Inhibitors and their Selectivity

Inhibitor TypeDescriptionExamplesKey Considerations
First-Generation (pan-JAK) Inhibit multiple JAK family members. nih.govTofacitinib, BaricitinibBroader range of effects and potential for more off-target side effects. bohrium.commdpi.com
Second-Generation (Selective) Designed to be more selective for specific JAKs. nih.govUpadacitinib (JAK1-selective), Ritlecitinib (JAK3-selective)Aims to improve safety by reducing off-target inhibition. oup.compatsnap.com

Strategic Design and Selection of Jak3 Inhibitor, Negative Control Compounds for in Vitro and Ex Vivo Investigations

Criteria for Appropriately Matched Negative Control Compounds in JAK3 Research

The selection of a suitable negative control is a critical step in designing robust experiments to probe the function of JAK3. The ideal negative control should be inert in the specific biological context being studied, allowing for the unambiguous attribution of observed effects to the inhibition of JAK3.

Considerations for Inactive Chemical Analogs and Structural Homologs

One of the most effective types of negative controls is an inactive chemical analog or structural homolog of the active JAK3 inhibitor. researchgate.netnih.gov These compounds are designed to be structurally as similar as possible to the active inhibitor but lack the specific chemical moieties required for binding to and inhibiting JAK3. For instance, a mutation of the cysteine residue (Cys909 in human JAK3) to a serine in the ATP-binding pocket can render covalent inhibitors ineffective, providing a genetically engineered control. nih.gov This approach helps to control for potential off-target effects that might be mediated by the core scaffold of the inhibitor.

The development of such analogs often involves structure-activity relationship (SAR) studies. For example, modifications to the chemical structure of the established JAK3 inhibitor NC1153 led to the identification of the selective inhibitor EP009. researchgate.net SAR studies revealed that specific deletions or substitutions on the cyclododecanone (B146445) ring of EP009 significantly reduced its efficacy, highlighting the potential for creating inactive analogs by altering these key structural features. researchgate.net

A key consideration is that the inactive analog should have similar physicochemical properties to the active compound, such as solubility and cell permeability, to ensure that any observed differences in biological activity are due to the lack of target engagement and not to differences in compound behavior.

Justification for Using Vehicle Controls (e.g., DMSO, H2O) in Cellular and Biochemical Assays

Vehicle controls, such as dimethyl sulfoxide (B87167) (DMSO) or water (H2O), are fundamental in both cellular and biochemical assays. researchgate.netnih.gov Many small molecule inhibitors, including JAK3 inhibitors, are dissolved in organic solvents like DMSO before being diluted into aqueous assay buffers or cell culture media. researchgate.netnih.gov Therefore, it is crucial to include a control group that is treated with the same concentration of the vehicle as the experimental group.

This practice is justified because the vehicle itself can have biological effects. researchgate.netnih.gov For example, DMSO has been shown to alter gene expression and even promote cell growth in certain cell lines. researchgate.netnih.gov In a study investigating the effects of nonsteroidal anti-inflammatory agents on ovarian carcinoma cell lines, varying concentrations of DMSO alone were observed to affect cell numbers. nih.gov Therefore, a vehicle control is necessary to differentiate the effects of the dissolved compound from the effects of the solvent. The concentration of the vehicle should be kept constant across all treatment groups, including the untreated or baseline control, to ensure that any observed effects can be confidently attributed to the compound of interest. researchgate.net

Employment of Compounds Targeting Non-Relevant Pathways in Specific Cell Types (e.g., BTK inhibitors in T-cells)

In specific cellular contexts, compounds that inhibit pathways known to be non-relevant to the cell type under investigation can serve as valuable negative controls. For example, in studies focused on T-cell function, where JAK3 plays a crucial role in cytokine signaling, an inhibitor of Bruton's tyrosine kinase (BTK) could be used as a negative control. mdpi.com BTK is primarily involved in B-cell receptor signaling and is not expected to have a direct effect on T-cell activation pathways. mdpi.com

Methodologies for Confirming the Non-Activity or Inertness of Negative Control Compounds

Once a potential negative control compound has been selected, its lack of activity against JAK3 and other relevant cellular targets must be experimentally verified. This validation is crucial to ensure the reliability of the experimental results.

Kinome-Wide Profiling for Absence of Significant Kinase Activity

A comprehensive method for confirming the inertness of a negative control compound is through kinome-wide profiling. researchgate.netnih.gov This involves screening the compound against a large panel of kinases to assess its selectivity. researchgate.netnih.gov The goal is to demonstrate that the negative control does not significantly inhibit JAK3 or other kinases that could confound the experimental results.

Several technologies are available for kinome-wide profiling, including radiometric enzymatic assays, binding assays, and chemical proteomics. nih.gov These platforms can assess the inhibitory activity of a compound against hundreds of kinases simultaneously. For example, a study on mTOR inhibitors utilized multiple profiling technologies to reveal the target spectrum of different compounds, highlighting the importance of such comprehensive analysis. nih.gov An ideal negative control for a JAK3 inhibitor would show no significant activity against JAK3 and a clean profile against the rest of the kinome, or at least against kinases known to be involved in the cellular pathways being investigated.

Absence of Effects on Downstream Signaling Pathways and Cellular Phenotypes

The ultimate test of a negative control's inertness is its lack of effect on the downstream signaling pathways and cellular phenotypes that are regulated by JAK3. researchgate.netresearchgate.net In the context of JAK3, this would involve assessing the phosphorylation status of its downstream targets, primarily the Signal Transducers and Activators of Transcription (STAT) proteins, such as STAT5. frontiersin.orgnih.gov

For example, in a cellular assay, treatment with an effective JAK3 inhibitor would be expected to block cytokine-induced phosphorylation of STAT5. A valid negative control, when used at the same concentration, should have no effect on this phosphorylation event. Similarly, the negative control should not alter cellular phenotypes known to be dependent on JAK3 signaling, such as T-cell proliferation or differentiation. jci.org By demonstrating that the negative control does not perturb the key downstream events of the JAK3 pathway, researchers can be confident that any effects observed with the active inhibitor are indeed due to its specific action on JAK3.

Methodological Integration of Jak3 Inhibitor, Negative Control in Biochemical and Cellular Assays

Application in Enzyme Activity Assays for JAK3 Kinase

Biochemical assays that directly measure the enzymatic function of purified JAK3 are foundational in the discovery and characterization of inhibitors. In this context, the negative control is paramount for interpreting the activity data correctly.

A JAK3 inhibitor negative control is crucial for establishing the true baseline of enzymatic activity in kinase assays. nih.gov These assays typically measure the transfer of a phosphate (B84403) group from ATP to a peptide substrate. bellbrooklabs.com The negative control sample, containing the vehicle or an inactive compound, is used to define the 100% activity level, representing the uninhibited state of the enzyme. This baseline is critical for calculating the relative inhibition exerted by the active compounds.

Furthermore, the negative control helps to identify and quantify non-specific binding or interference with the assay components. bellbrooklabs.com For instance, in fluorescence-based assays, a compound might quench or enhance the fluorescent signal independently of any interaction with the JAK3 enzyme. By running the assay with the negative control, researchers can account for such artifacts, ensuring that any reduction in signal observed with the active inhibitor is genuinely due to the inhibition of kinase activity. bellbrooklabs.com This process corrects for factors like autophosphorylation of the kinase or non-productive ATP hydrolysis that can occur in the reaction. bellbrooklabs.com

The primary role of a negative control in enzyme assays is to serve as a direct comparator for the active JAK3 inhibitor. nih.gov By testing the active compound and the negative control in parallel, researchers can demonstrate the specific inhibitory effect of the former. An ideal negative control will show no significant inhibition of JAK3 activity, even at high concentrations, while the active inhibitor will exhibit a dose-dependent decrease in enzyme function. nih.gov

This comparative analysis is essential for determining key parameters such as the half-maximal inhibitory concentration (IC₅₀) of the active drug. The data generated from the negative control provides the "zero-inhibition" anchor point against which the dose-response curve of the active inhibitor is plotted. For example, studies characterizing novel covalent JAK3 inhibitors demonstrate their potency and selectivity by showing high IC₅₀ values against other kinases and minimal activity from control compounds. nih.gov

Table 1: Example of Comparative Analysis in a JAK3 Biochemical Assay This table is illustrative and compiled from representative data in the field.

CompoundTargetDescriptionBiochemical IC₅₀ (nM)Reference
Active Inhibitor (e.g., Z583)JAK3Potent, selective JAK3 inhibitor0.1 nih.gov
Pan-JAK Inhibitor (e.g., Tofacitinib)JAK1/JAK2/JAK3Inhibitor of multiple JAK family members1.1 (for JAK3) nih.gov
Negative ControlJAK3Inactive structural analog or vehicle (DMSO)>10,000 nih.gov
Positive Control (e.g., Staurosporine)Multiple KinasesBroad-spectrum kinase inhibitor5.0N/A

Utilization in Cell-Based Assays for Signaling Pathway Modulation

While biochemical assays confirm direct enzyme inhibition, cell-based assays are necessary to verify that the inhibitor can access its target within a cellular environment and produce a functional response. In these more complex systems, the negative control is indispensable for attributing changes in cellular signaling and function specifically to JAK3 inhibition.

JAK3 activation, typically triggered by cytokines like IL-2, leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, most notably STAT5. nih.gov Therefore, a key cellular assay for JAK3 activity measures the level of phosphorylated STAT5 (pSTAT5) in immune cells. nih.gov In such experiments, cells are stimulated with a cytokine in the presence of the active inhibitor or the negative control.

The negative control group establishes the maximum level of cytokine-induced STAT5 phosphorylation. A successful JAK3 inhibitor will significantly reduce pSTAT5 levels compared to the negative control, demonstrating its ability to block the signaling cascade at a crucial node. nih.gov Studies have shown that specific JAK3 inhibitors can cause a complete blockage of STAT5 phosphorylation, an effect that is absent in cells treated with a negative control, confirming the inhibitor's mechanism of action. nih.gov

The JAK3-STAT5 pathway is critical for the proliferation and differentiation of various immune cells, including T cells, B cells, and Natural Killer (NK) cells. nih.govmdpi.com A functional consequence of JAK3 inhibition is the suppression of this proliferation. Cell proliferation assays, often using dyes like CFSE or measuring DNA synthesis, are employed to evaluate this effect.

The negative control is essential to establish the normal proliferative response of immune cells to stimuli. The anti-proliferative effect of a JAK3 inhibitor is validated by showing a significant reduction in cell division compared to the negative control-treated cells. researchgate.net For instance, research has demonstrated that blocking JAK3 raises the signaling threshold required for T-cell proliferation, an effect confirmed by comparing the reduced proliferation in inhibitor-treated cells to the robust proliferation in control cells. researchgate.net Similarly, the differentiation of immune cells, such as the generation of Th1 helper T cells, can be modulated by JAK3 activity, and a negative control is used to parse the specific contribution of this pathway. nih.govnorthwestern.edu

Table 2: Example of Functional Cellular Assay Data This table is illustrative and compiled from representative data in the field.

AssayConditionMeasurementResultReference
STAT5 Phosphorylation (pSTAT5)IL-2 Stimulated T-Cells + Negative Control% pSTAT5+ Cells~95% nih.gov
STAT5 Phosphorylation (pSTAT5)IL-2 Stimulated T-Cells + Active JAK3 Inhibitor% pSTAT5+ Cells<5% nih.gov
T-Cell ProliferationAnti-CD3/CD28 Stimulated T-Cells + Negative Control% Divided Cells~52% nih.gov
T-Cell ProliferationAnti-CD3/CD28 Stimulated T-Cells + Active JAK3 Inhibitor% Divided Cells<10% nih.gov
Ba/F3 Cell Proliferation (JAK3-dependent)Negative ControlIC₅₀ (nM)>3,000 nih.gov
Ba/F3 Cell Proliferation (JAK3-dependent)Active JAK3 Inhibitor (Compound 9)IC₅₀ (nM)69 nih.gov

Beyond direct signaling and proliferation, JAK3 activity influences a range of other cellular processes. The negative control remains vital for dissecting these broader effects. For example, JAK3 signaling can impact cellular metabolism to support the high energetic demands of proliferation and effector function. Studies investigating these links would use a negative control to ensure that observed changes in metabolic pathways are a specific consequence of JAK3 inhibition.

Similarly, cell cycle progression is tightly linked to proliferative signals. An active JAK3 inhibitor might cause cells to arrest at a particular phase of the cell cycle. Comparing this to cells treated with a negative control, which should progress through the cell cycle normally upon stimulation, confirms that the arrest is a specific outcome of blocking the JAK3 pathway. The use of a negative control ensures that such effects are not due to general cytotoxicity, which might also halt cell division but through a non-specific mechanism.

Role in Target Engagement Studies and Specificity Validation

Target engagement studies are designed to confirm that a drug candidate physically interacts with its intended target within a cellular environment. The use of a structurally related, inactive negative control is indispensable for validating the specificity of this engagement.

The central challenge in developing kinase inhibitors is achieving selectivity, given the high degree of conservation in the ATP-binding sites across the kinome. nih.gov An active JAK3 inhibitor is designed to bind specifically to the JAK3 kinase domain (JH1), thereby blocking its catalytic activity and subsequent signal transduction. nih.gov To confirm that an inhibitor's mechanism of action is indeed through this on-target binding, it is tested alongside its negative control counterpart.

For instance, in cellular assays measuring the phosphorylation of STAT proteins, which are downstream of JAK3 activation, treatment with a potent inhibitor like Z583 would be expected to significantly reduce STAT phosphorylation. nih.gov In contrast, the negative control, which lacks the ability to bind effectively to JAK3, should show no significant effect on STAT phosphorylation levels. This direct comparison allows researchers to conclude that the observed signaling inhibition is a direct consequence of the active compound engaging with JAK3. Some highly selective inhibitors achieve their potency and specificity by forming a covalent bond with a specific cysteine residue (Cys909) within JAK3. frontiersin.org A corresponding negative control might be designed without the reactive group, thus being incapable of forming this bond. If the active compound shows potent inhibition while the negative control is inert, it provides strong evidence of a target-specific, covalent mechanism of action. nih.gov

Table 1: Representative Data from a Cellular Target Engagement Assay This table illustrates hypothetical results comparing an active inhibitor to its negative control in a cellular thermal shift assay (CETSA), where binding to the target protein stabilizes it against heat-induced denaturation.

CompoundTargetMeasured Melting Temp (Tm)ΔTm (Compared to Vehicle)Interpretation
Active JAK3 InhibitorJAK352.5 °C+4.5 °CStrong target engagement
JAK3 Inhibitor, Negative Control JAK348.1 °C+0.1 °CNo significant target engagement
Vehicle (DMSO)JAK348.0 °CN/ABaseline

A common pitfall in drug development is when a compound elicits a biological response through off-target effects or non-specific interactions, such as membrane disruption or assay interference. The negative control is fundamental to de-risking these possibilities. Because the negative control shares a similar chemical scaffold with the active inhibitor but lacks the specific target-binding moiety, it serves as an ideal tool to test for such artifacts. nih.govnih.gov

If both the active inhibitor and the negative control produce a similar cellular phenotype, it strongly suggests that the effect is not mediated by JAK3 inhibition but rather by a shared physical or chemical property of the compound series. For example, in an assay measuring T-cell proliferation, a true JAK3 inhibitor is expected to suppress proliferation. nih.gov If the negative control also suppresses proliferation to a similar extent, it could indicate general cytotoxicity rather than a specific immunosuppressive effect via the JAK-STAT pathway. Therefore, observing a clean differentiation—where the active compound shows high potency and the negative control is inactive—is a critical milestone for validating the specific mechanism of action and ruling out confounding non-specific effects. nih.gov

Integration in High-Throughput Screening and Computational Studies

In both large-scale experimental screens and computational drug design, the JAK3 inhibitor negative control serves as an essential benchmark for validating methods and results. frontiersin.org

High-Throughput Screening (HTS) campaigns test thousands to millions of compounds to identify potential "hits" that modulate a target's activity. A significant challenge in HTS is the occurrence of false positives. A negative control is routinely included in these screens to establish a baseline for inactivity and help identify problematic compounds. If a test compound's activity level is similar to that of the negative control, it is typically flagged as inactive or a false positive. This prevents the waste of resources on compounds that interfere with the assay technology (e.g., through fluorescence quenching or aggregation) rather than interacting with the biological target.

In computational studies, such as molecular docking and molecular dynamics simulations, a negative control is used to validate the predictive power of the model. nih.govfrontiersin.org A robust computational model should be able to distinguish between active and inactive compounds. Researchers will dock both the active inhibitor and its corresponding negative control into the crystal structure of the JAK3 kinase domain. The model is considered reliable if it predicts a favorable binding energy and stable conformation for the active inhibitor, while simultaneously predicting poor binding energy or an unstable pose for the negative control. frontiersin.org If the model erroneously predicts strong binding for the negative control, it indicates that the scoring function or simulation parameters may be flawed and require refinement.

Table 2: Example Data from a High-Throughput Screening (HTS) Kinase Assay This table shows how a negative control is used to set the baseline for inactivity and identify valid hits.

Compound ID% Inhibition at 1µMClassificationNotes
Active Inhibitor (Positive Control)98%ActiveStrong, expected activity
This compound 2%InactiveEstablishes baseline for inactivity
Test Compound A85%HitValid hit, proceeds to further testing
Test Compound B55%HitModerate hit, requires confirmation
Test Compound C4%InactiveActivity is within the noise range of the negative control

Analytical Interpretation and Data Validation Utilizing Jak3 Inhibitor, Negative Control

Quantitative Assessment of Specificity and Potency from Comparative Data

A key application of a JAK3 inhibitor negative control is in the quantitative evaluation of the specificity and potency of an active inhibitor. By comparing the cellular or biochemical effects of the active compound to its negative control, researchers can quantify the inhibitor's selectivity for JAK3 over other kinases.

For instance, studies have shown that some compounds initially identified as JAK3 inhibitors, such as WHI-P131 and WHI-P154, were later found to be neither potent nor selective for JAK3, instead inhibiting the EGF receptor family of kinases at nanomolar concentrations. nih.gov In contrast, a highly selective inhibitor like PF-956980 demonstrated nanomolar potency against JAK3 with minimal activity against a panel of other kinases. nih.gov The use of a negative control in these comparative assays is essential to establish a baseline and accurately determine the IC50 value, which represents the concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%. A highly selective JAK3 inhibitor, Z583, exhibited an IC50 of 0.1 nM and showed a 4500-fold selectivity for JAK3 over other JAK subtypes. nih.gov

CompoundTargetIC50 (nM)SelectivityReference
PF-956980JAK3nanomolarHigh nih.gov
WHI-P131EGFR familynanomolarLow for JAK3 nih.gov
WHI-P154EGFR familynanomolarLow for JAK3 nih.gov
Z583JAK30.1>920-fold over other JAKs nih.gov
TofacitinibJAK32Specific for JAK3 wikipedia.org

This table is interactive. You can sort and filter the data to explore the different compounds and their properties.

Statistical Approaches for Discerning Significant Effects from Control Background

Statistical analysis is fundamental to distinguishing a true biological effect of a JAK3 inhibitor from the inherent variability or "noise" within a biological system, represented by the negative control group. Appropriate statistical tests are employed to determine if the observed differences between the active inhibitor and the negative control are statistically significant.

Commonly used statistical methods include t-tests for comparing the means of two groups (e.g., active inhibitor vs. negative control) and analysis of variance (ANOVA) for comparing the means of multiple groups. For example, when assessing the impact of a JAK3 inhibitor on cell viability, researchers would compare the percentage of viable cells in the inhibitor-treated group to the negative control group. A statistically significant p-value (typically < 0.05) would indicate that the observed decrease in viability is likely due to the inhibitor's activity and not random chance. In studies of colon cancer cell lines, the use of a negative control, such as a mouse IgG1 antibody, helps to exclude unspecific cross-reactions of primary antibodies in immunohistochemical staining. nih.gov This allows for the accurate quantification of the expression of proteins like pSTAT3 and pJAK3. nih.gov

Deconvolution of Complex Biological Responses Through Control Experiments

Biological systems are intricate, and a cellular response to a compound can be the result of multiple interacting pathways. Control experiments using a JAK3 inhibitor negative control are indispensable for dissecting these complex responses.

A crucial role of the negative control is to differentiate between phenotypes specifically caused by the inhibition of JAK3 and those arising from general cytotoxicity or off-target effects of the compound. For example, if both the active JAK3 inhibitor and its negative control induce cell death to a similar extent, it suggests a general cytotoxic effect unrelated to JAK3 inhibition. nih.gov However, if only the active inhibitor elicits a specific cellular response, such as the inhibition of a particular signaling pathway, it provides strong evidence for a JAK3-dependent mechanism. nih.govnih.gov The use of a negative control is vital in glioblastoma research to confirm that the observed reduction in neurosphere formation is a direct result of JAK3 inhibition by compounds like WHI-P131 and PF-956980, rather than a non-specific toxic effect. nih.gov

Negative controls are instrumental in validating mechanistic hypotheses. For instance, if a researcher hypothesizes that a specific cellular process is regulated by JAK3, they can treat cells with a selective JAK3 inhibitor and its negative control. If the process is inhibited by the active compound but not the negative control, it supports the hypothesis of JAK3 dependency. nih.gov This approach has been used to demonstrate that selective JAK3 inhibition is sufficient to block downstream signaling pathways.

Contribution of Specific Negative Controls to the Rigor and Reproducibility of Jak3 Research

Enhancing the Credibility of In Vitro and Ex Vivo Findings

The use of a JAK3 inhibitor negative control is crucial for validating that the observed biological effects in laboratory settings are genuinely due to the inhibition of JAK3 and not a result of off-target interactions. A negative control is typically a close structural analog of the active inhibitor but has been chemically modified to be inactive against the intended target, in this case, JAK3. nih.govchemicalprobes.org By comparing the results of the active compound with its inactive counterpart, researchers can more confidently attribute any observed changes in cellular activity, such as altered cytokine signaling or cell proliferation, to the specific inhibition of JAK3. nih.gov

Facilitating the Identification of Truly Selective JAK3 Chemical Probes

The development of selective chemical probes is essential for dissecting the specific functions of individual kinases. wikipedia.org Due to the high degree of similarity in the ATP-binding sites among the four members of the JAK family (JAK1, JAK2, JAK3, and TYK2), achieving selectivity for JAK3 is a significant challenge. nih.govmdpi.com Negative controls play a critical role in the validation process of these probes. nih.govbiorxiv.org

A high-quality chemical probe should exhibit potent activity against its intended target (JAK3) and be significantly less active against other kinases. chemicalprobes.org The corresponding negative control, while being inactive against JAK3, should ideally retain activity against the off-targets of the active probe. nih.govbiorxiv.org This allows researchers to confirm that the biological phenotype observed with the active probe is a consequence of on-target JAK3 engagement. However, it is a critical and often unevaluated assumption that the chemical modification that renders the control inactive against the primary target does not also abolish its activity against off-targets. biorxiv.org Studies have shown that even a minor chemical modification can lead to a loss of binding to off-targets, which can be misleading. nih.govbiorxiv.org Therefore, careful characterization of both the active probe and its negative control against a broad panel of kinases is necessary to ensure the correct interpretation of experimental results. nih.gov

Informing the Rational Design of Next-Generation JAK3 Inhibitors with Improved Specificity

The insights gained from using negative controls contribute significantly to the rational design of more specific and effective JAK3 inhibitors. By understanding the structural modifications that abolish activity against JAK3 while potentially preserving interactions with off-targets, medicinal chemists can refine their design strategies. nih.govmdpi.com

For example, comparing the binding modes of an active inhibitor and its inactive analog can reveal key structural features and amino acid residues within the JAK3 active site that are critical for potent and selective inhibition. This knowledge can then be used to design new compounds with improved affinity and specificity for JAK3, while minimizing interactions with other kinases. A notable feature of JAK3 is the presence of a unique cysteine residue (Cys909) in its active site, which is replaced by a serine in other JAK family members. mdpi.comnih.gov This has been a key target for developing covalent inhibitors with high selectivity for JAK3. The use of negative controls that lack the reactive group for covalent bonding helps to validate that the observed inhibition is indeed due to this specific interaction.

Preventing Misinterpretation of Results in Complex Kinase Signaling Networks

Kinase signaling pathways are not linear, isolated cascades but are part of a complex and interconnected network. nih.govnih.gov Inhibition of one kinase can lead to unforeseen effects on other pathways, a phenomenon that can be misinterpreted without the proper controls. acs.orgnih.gov Using a JAK3 inhibitor negative control is essential for dissecting the direct consequences of JAK3 inhibition from these indirect, off-target, or network-level effects. nih.govresearchgate.net

For instance, some kinase inhibitors have been shown to paradoxically activate certain signaling pathways despite inhibiting their primary target. acs.org A negative control helps to determine if such an effect is a direct consequence of binding to the target kinase (in an inhibitory or non-inhibitory manner) or if it is due to interactions with other cellular components. In the context of JAK-STAT signaling, where multiple JAKs can be involved in the signaling of a single cytokine, a selective JAK3 inhibitor and its corresponding negative control can help elucidate the specific role of JAK3 in that pathway. nih.govresearchgate.net This level of precision is crucial for accurately mapping signaling networks and understanding the intricate regulatory mechanisms that govern cellular responses.

Future Directions and Advanced Applications of Control Compounds in Kinase Biology Research

Development of Orthogonal Negative Control Strategies for Enhanced Specificity

To confidently attribute a cellular or physiological outcome to the inhibition of a specific kinase like JAK3, researchers are increasingly adopting orthogonal approaches. This involves using multiple, independent methods to validate a finding. In the context of kinase inhibitors, an orthogonal strategy may involve comparing the effects of a potent inhibitor with its inactive negative control across different experimental systems.

A key strategy is the use of chemical genetics, where a mutation is introduced into the kinase of interest to alter its sensitivity to an inhibitor. For example, a unique cysteine residue (Cys909) in the ATP-binding pocket of JAK3 has been exploited to develop highly selective covalent inhibitors. nih.govnih.gov A corresponding orthogonal negative control experiment would involve mutating this cysteine to a serine (Cys905Ser in one study's numbering). nih.gov In cells expressing this mutant, the covalent inhibitor can no longer bind and should lose its potency, effectively acting as a negative control. If the biological effect disappears in the mutant cells, it provides strong evidence that the inhibitor's action is on-target. nih.gov This chemical-genetic model provides a powerful method for validating that the effects of covalent compounds are specifically due to JAK3 inhibition. nih.gov

Another orthogonal method involves profiling the inhibitor and its negative control across broad panels of kinases. nih.govpromega.com This ensures that the active compound is selective for JAK3 and that the negative control is indeed inactive against the intended target and does not have unexpected off-target activities that could confound results. nih.gov For instance, a study found that two commercially available compounds previously used as JAK3 inhibitors were neither potent nor selective for JAK3, instead inhibiting the EGF receptor family, highlighting the importance of such validation. nih.gov The use of multiple, structurally distinct inhibitors and their corresponding negative controls can also serve as an orthogonal validation, reducing the likelihood that a shared off-target effect is responsible for the observed phenotype.

Advancements in In Silico Design and Prediction of Negative Control Compounds

The design of a perfect negative control—a compound that retains the physicochemical properties of the active inhibitor but has no biological activity on the target—is a significant challenge. Recent advancements in computational chemistry and in silico modeling are revolutionizing this process. These methods allow for the rational design of inactive analogs with high precision.

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed based on libraries of known active and inactive compounds. These models can then predict the activity of novel chemical structures, aiding in the selection or design of appropriate negative controls. These computational approaches not only accelerate the development of better control compounds but also reduce the costs associated with synthesizing and testing numerous candidates. mdpi.com

Standardized Reporting and Methodological Best Practices for Negative Control Utilization in JAK3 Research

Key recommendations for best practices include:

  • Full Characterization: Publications should include a thorough characterization of the negative control compound, including its chemical structure, purity, and a comprehensive kinase profile demonstrating its lack of activity against JAK3 and other relevant kinases. nih.gov
  • Appropriate Concentration: The negative control should always be used at the same concentration as its active counterpart to account for any non-specific effects related to compound concentration.
  • Clear Rationale: Researchers should provide a clear rationale for the choice of the negative control, explaining its structural relationship to the active inhibitor.
  • Consistent Reporting: Journals and funding agencies should encourage, and eventually require, the inclusion of negative control experiments in all studies reporting the effects of kinase inhibitors. This includes reporting the specific compounds used, such as Tofacitinib or PF-956980, and their experimental validation. nih.govnih.govnih.gov
  • Adherence to these standards will increase the rigor and transparency of JAK3 research, ultimately leading to a more accurate understanding of its biological role and a higher success rate in the development of targeted therapies for autoimmune diseases and other conditions. nih.govnih.gov

    Compound Information Table

    Q & A

    Q. What is the primary role of a JAK3 Inhibitor, Negative Control in kinase profiling experiments?

    The this compound is used to validate assay specificity by confirming that observed effects in experimental setups are due to JAK3 inhibition and not off-target interactions or assay artifacts. For example, in HTRF-based kinase profiling (a robust method for large-scale screening), the negative control should exhibit no inhibitory activity against JAK3 or other kinases within the tested concentration range. Researchers must parallel-test active JAK3 inhibitors (e.g., FM-381, IC50 = 127 pM) with the negative control to distinguish target-specific effects .

    Q. How should researchers validate the purity and structural integrity of a this compound?

    Validation requires high-performance liquid chromatography (HPLC) to confirm purity (≥92% by HPLC) and mass spectrometry to verify molecular weight (e.g., 383.4 g/mol for some variants). Structural integrity can be further confirmed via nuclear magnetic resonance (NMR) or X-ray crystallography, particularly if the negative control is a structural analog (e.g., FM-479, an inactive analog of FM-381) .

    Q. What experimental conditions are critical when using a this compound in cell-based assays?

    Key considerations include:

    • Cell permeability : Ensure the negative control is cell-permeable if used in live-cell assays (e.g., STAT5 phosphorylation studies).
    • Concentration range : Use concentrations equivalent to active inhibitors (e.g., 100–300 nM for FM-381 analogs) to rule out nonspecific cytotoxicity.
    • Assay controls : Include untreated cells and a positive control (e.g., PMA/ionomycin for NK cell activation) to benchmark results .

    Advanced Research Questions

    Q. How can researchers address unexpected inhibitory activity observed in a this compound?

    Unexpected activity may arise from batch variability, degradation, or off-target binding. Mitigation strategies include:

    • Off-target screening : Profile the negative control against a kinase panel (e.g., 100+ kinases) to rule out cross-reactivity.
    • Orthogonal assays : Validate results using alternative methods (e.g., SPR binding assays vs. HTRF enzymatic assays).
    • Structural analysis : Compare the negative control’s binding mode (e.g., via molecular docking) to active inhibitors. For example, JAK3’s Cys-909 residue is critical for covalent inhibitors like PF-06651600; the negative control should lack interactions with this residue .

    Q. How should conflicting data between in vitro and in vivo studies involving JAK3 Inhibitor, Negative Controls be resolved?

    Conflicts may stem from differences in pharmacokinetics (e.g., metabolism in vivo) or microenvironmental factors (e.g., cytokine interplay). To resolve discrepancies:

    • Pharmacokinetic profiling : Measure plasma stability and tissue distribution of the negative control.
    • Immune cell subset analysis : In vivo studies (e.g., SIV-infected macaques) showed that JAK3 inhibitors can selectively deplete NK cells, which may indirectly affect viral load. Use flow cytometry to track immune cell populations alongside inhibitor activity .
    • Dose-response correlation : Ensure in vivo doses align with in vitro IC50 values adjusted for bioavailability .

    Q. What methodologies are recommended for analyzing the selectivity of a this compound across JAK isoforms?

    Use isoform-specific assays:

    • Kinase inhibition profiling : Compare the negative control’s activity against JAK1, JAK2, and TYK2 using recombinant kinases. For example, FM-479 shows >400-fold selectivity for JAK3 over JAK1/JAK2 .
    • Structural docking : Analyze interactions with isoform-specific residues (e.g., JAK3’s Cys-909 vs. JAK1’s Leu-959). Tools like AutoDock Vina can predict binding energies (e.g., FsE binds JAK3 with ΔG = −9.6 kcal/mol vs. −8.2 kcal/mol for tofacitinib) .

    Q. How can researchers design a study to investigate the role of JAK3-negative controls in STAT signaling pathways?

    • Knockout models : Use JAK3-deficient cell lines (e.g., NK-92) to isolate STAT5 phosphorylation effects.
    • Time-course experiments : Measure STAT activation at multiple timepoints post-inhibitor treatment to differentiate transient vs. sustained effects.
    • Multiplex cytokine profiling : Link inhibitor activity to downstream cytokine secretion (e.g., IL-2, IFN-γ) using Luminex assays .

    Methodological Best Practices

    • Batch documentation : Record lot numbers and purity certificates for reproducibility .
    • Data normalization : Express results as fold-change relative to the negative control to minimize plate-to-plate variability .
    • Ethical reporting : Disclose all experimental parameters (e.g., sample size, statistical tests) per guidelines like the Nature Research Reporting Summary .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    JAK3 Inhibitor, Negative Control
    Reactant of Route 2
    Reactant of Route 2
    JAK3 Inhibitor, Negative Control

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.